molecular formula C7H7BClNO4 B6330677 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid;  95% CAS No. 2096332-17-9

2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid; 95%

Cat. No. B6330677
CAS RN: 2096332-17-9
M. Wt: 215.40 g/mol
InChI Key: DIFRSSBVMUHAMI-UHFFFAOYSA-N
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Description

“2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid” is a chemical compound that is a highly valuable building block in organic synthesis . It has a molecular weight of 215.4 . The compound is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3 . The compound’s structure includes a boronic acid group, which is a key feature in its reactivity.


Chemical Reactions Analysis

The compound is involved in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It also participates in formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is insoluble in water . Its melting point ranges from 90°C to 93°C .

Scientific Research Applications

Synthesis and Structural Analysis

2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid is a compound of interest in various synthesis and structural analysis studies. For example, the preparation of similar boronic acid derivatives involves intricate synthesis processes, as seen in the preparation of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, highlighting the complexity and precision required in such chemical syntheses (Liu Guoqua, 2014).

Applications in Cross-Coupling Reactions

The compound plays a significant role in cross-coupling reactions, a fundamental process in organic synthesis. For instance, studies on the Suzuki–Miyaura cross-coupling reactions demonstrate the potential of boronic acid derivatives in creating biarylated products and atropisomers, further underscoring their importance in the synthesis of complex molecular structures (Pomarański et al., 2019).

Role in the Synthesis of Heteroarylpyridines

The compound is instrumental in synthesizing heteroarylpyridine derivatives, showcasing the versatility of boronic acids in creating highly functionalized compounds. The synthesis involves directed ortho-metalation reactions and subsequent reactions with triisopropyl borate or trimethyl borate. Such compounds find applications in various chemical and pharmaceutical contexts (Smith et al., 2008).

Analytical and Spectroscopic Applications

In analytical chemistry, boronic acid derivatives like 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid are used in fluorescence quenching studies. For example, the quenching of boronic acid derivatives by aniline in different solvents sheds light on the solute's conformational changes and interaction dynamics, crucial for understanding molecular interactions and designing sensors (Geethanjali et al., 2015).

Structural and Supramolecular Chemistry

Boronic acid derivatives are also significant in studying molecular structures and supramolecular chemistry. For instance, 3-(Diethylborylethynyl)pyridines exhibit unique structural features and intermolecular interactions, essential for understanding molecular assembly and designing advanced materials (Wakabayashi et al., 2014).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the stability of boronic esters like this compound can be influenced by air and moisture .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is valuable in organic synthesis, enabling the creation of complex molecules from simpler ones .

Action Environment

The action of 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid is influenced by environmental factors such as the presence of air and moisture . These factors can affect the stability of the compound and, consequently, its efficacy in the Suzuki–Miyaura coupling reaction .

Safety and Hazards

The compound is classified under GHS07 for safety and hazards . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The compound’s potential for future applications lies in its role as a building block in organic synthesis . Its involvement in Suzuki–Miyaura coupling and formal anti-Markovnikov alkene hydromethylation suggests potential for further exploration in these areas .

properties

IUPAC Name

(6-chloro-5-methoxycarbonylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFRSSBVMUHAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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